molecular formula C13H7Cl3O B12654575 Dibenzofuran, 1,3,6-trichloro-8-methyl- CAS No. 172485-96-0

Dibenzofuran, 1,3,6-trichloro-8-methyl-

Cat. No.: B12654575
CAS No.: 172485-96-0
M. Wt: 285.5 g/mol
InChI Key: GMEQDJYQPZMHRI-UHFFFAOYSA-N
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Description

6-Methyl-1,3,8-trichlorodibenzofuran, commonly referred to as 8-MCDF, is a polycyclic aromatic hydrocarbon. It is structurally related to dioxins and is known for its interaction with the aryl hydrocarbon receptor.

Preparation Methods

The synthesis of 6-Methyl-1,3,8-trichlorodibenzofuran involves several steps. One common method includes the chlorination of dibenzofuran followed by methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and methylating agents like methyl iodide or dimethyl sulfate. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Methyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

6-Methyl-1,3,8-trichlorodibenzofuran exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated nuclear transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. The compound acts as a weak agonist and partial antagonist at this receptor, leading to the modulation of gene expression and cellular responses. Additionally, it has been shown to interact with estrogen receptor alpha, further influencing cellular processes related to hormone signaling .

Comparison with Similar Compounds

6-Methyl-1,3,8-trichlorodibenzofuran is unique due to its specific structural features and interactions with multiple receptors. Similar compounds include:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and strong binding affinity to the aryl hydrocarbon receptor.

    1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another polycyclic aromatic hydrocarbon with similar receptor interactions but differing in toxicity and biological effects.

    4,6-Dichloro-2-methyl-1-benzofuran: A related compound with potential inhibitory effects on estrogen receptor alpha

These comparisons highlight the unique properties of 6-Methyl-1,3,8-trichlorodibenzofuran, particularly its balance between efficacy and reduced toxicity compared to other related compounds.

Properties

CAS No.

172485-96-0

Molecular Formula

C13H7Cl3O

Molecular Weight

285.5 g/mol

IUPAC Name

1,3,6-trichloro-8-methyldibenzofuran

InChI

InChI=1S/C13H7Cl3O/c1-6-2-8-12-9(15)4-7(14)5-11(12)17-13(8)10(16)3-6/h2-5H,1H3

InChI Key

GMEQDJYQPZMHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl

Origin of Product

United States

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